

In-Depth Technical Guide: 1,2-Dimethyl-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 1,2-Dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1297661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral data of **1,2-Dimethyl-1H-indole-3-carbaldehyde**. While the broader class of indole-3-carbaldehydes has been extensively studied for its therapeutic potential, specific biological data and detailed experimental protocols for this particular dimethylated derivative are limited in publicly available scientific literature. This document summarizes the existing knowledge and contextualizes it within the broader landscape of indole-based research.

Physicochemical and Structural Data

1,2-Dimethyl-1H-indole-3-carbaldehyde is a solid, aromatic heterocyclic compound. Its core structure consists of a bicyclic indole ring system, with methyl groups substituted at the N1 and C2 positions and a formyl (carbaldehyde) group at the C3 position.

Table 1: Physicochemical Properties of **1,2-Dimethyl-1H-indole-3-carbaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₁ NO	[1][2]
Molecular Weight	173.21 g/mol	[1]
CAS Number	38292-40-9	[1]
Appearance	Solid	
InChI Key	HYGUWHAXRMPCCP-UHFFFAOYSA-N	[2]
SMILES	Cc1c(C=O)c2ccccc2n1C	

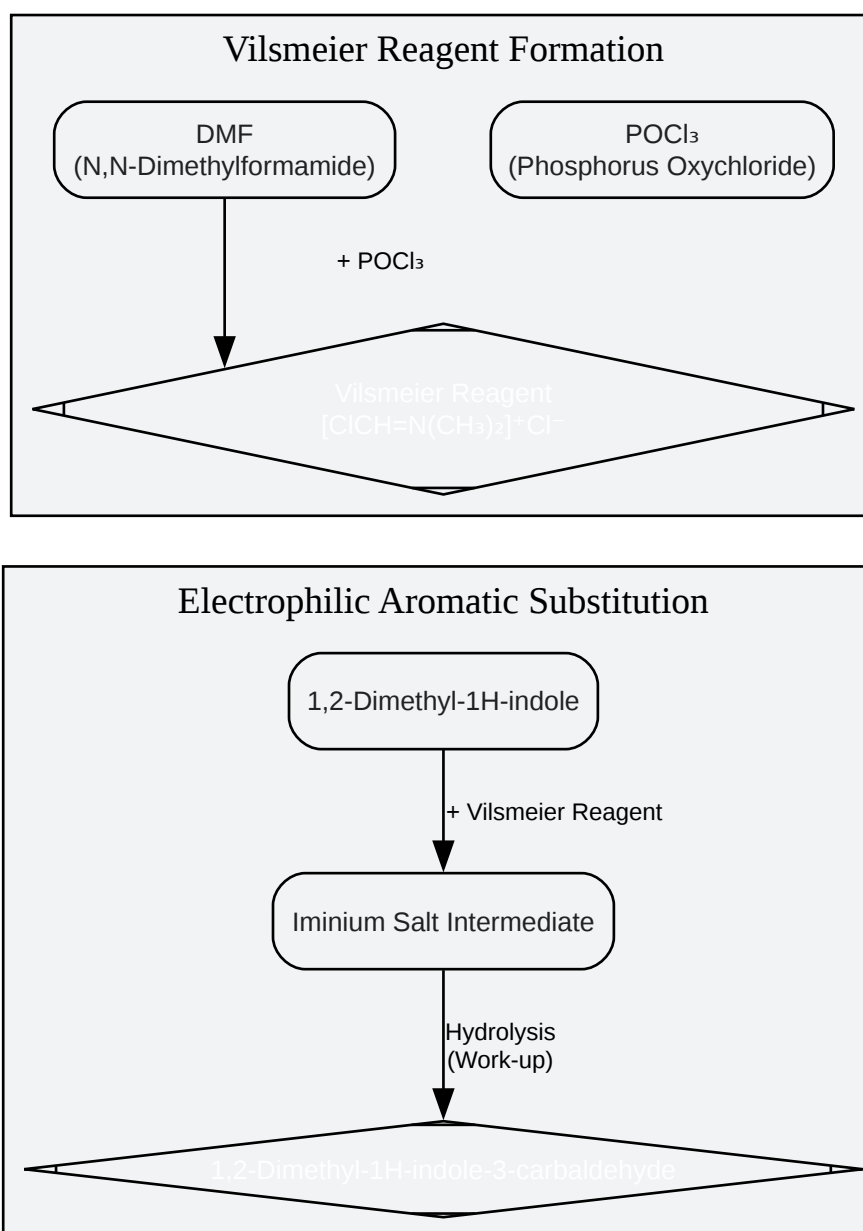
Synthesis and Spectroscopic Analysis

Synthetic Approach: The Vilsmeier-Haack Reaction

The synthesis of indole-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[3][4][5] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]

While a specific, detailed protocol for **1,2-Dimethyl-1H-indole-3-carbaldehyde** is not readily available, the general mechanism provides a logical synthetic pathway.

Logical Synthesis Workflow



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Caption: General workflow for the Vilsmeier-Haack formylation of an indole.

Experimental Protocol (General for Indole Formylation)

The following is a generalized protocol for the formylation of indoles based on published procedures for related compounds.^[3] Optimization would be required for the specific synthesis of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

- **Reagent Preparation:** A suitable reaction flask is charged with anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.
- **Vilsmeier Reagent Formation:** Phosphorus oxychloride (POCl_3) is added dropwise to the cooled DMF with stirring. The reaction is allowed to proceed at low temperature to form the electrophilic Vilsmeier reagent.
- **Formylation:** A solution of the starting material, 1,2-Dimethyl-1H-indole, in an anhydrous solvent is added slowly to the Vilsmeier reagent. The reaction mixture is stirred, and the temperature is gradually raised to allow the electrophilic aromatic substitution to occur at the C3 position of the indole.
- **Hydrolysis (Work-up):** After the reaction is complete, the mixture is carefully quenched with ice water or a basic solution (e.g., aqueous sodium hydroxide) to hydrolyze the intermediate iminium salt.
- **Purification:** The resulting crude product is typically collected by filtration and purified by recrystallization from a suitable solvent to yield the final aldehyde product.

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for structural elucidation.

Table 2: ^1H NMR Spectral Data for **1,2-Dimethyl-1H-indole-3-carbaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.11	Singlet	1H	Aldehyde proton (-CHO)
8.26	Singlet	1H	Aromatic proton (indole ring)
7.28-7.27	Multiplet	3H	Aromatic protons (indole ring)
3.65	Singlet	3H	N-methyl protons (-NCH ₃)
2.62	Singlet	3H	C2-methyl protons (-CCH ₃)
Solvent: CDCl ₃ , Frequency: 400 MHz			

Biological and Therapeutic Potential (Inferred)

While direct experimental evidence for the biological activity of **1,2-Dimethyl-1H-indole-3-carbaldehyde** is scarce, the indole-3-carbaldehyde scaffold is a well-established pharmacophore in drug discovery.[\[6\]](#)[\[7\]](#) Derivatives of this core structure have demonstrated a wide range of biological activities.

Potential Areas of Interest for **1,2-Dimethyl-1H-indole-3-carbaldehyde**:

- **Anticancer:** Many indole derivatives exhibit antiproliferative properties by targeting various cellular mechanisms in cancer cells.[\[8\]](#)[\[9\]](#)
- **Antimicrobial:** The indole nucleus is a component of many natural and synthetic compounds with antibacterial and antifungal activities.[\[10\]](#)[\[11\]](#)
- **Anti-inflammatory:** The parent compound, indole-3-carbaldehyde, has been shown to possess anti-inflammatory properties, potentially through the inhibition of pathways like TLR4/NF- κ B.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Neuroprotection: Indole-based compounds, such as Indole-3-carbinol, are being investigated for their potential neuroprotective effects against oxidative stress and inflammation in neurodegenerative disease models.[15][16][17]

It is important to note that the addition of the two methyl groups to the indole-3-carbaldehyde scaffold would significantly alter its physicochemical properties, such as lipophilicity and steric profile. These changes would, in turn, affect its biological activity, receptor binding affinity, and metabolic stability compared to the parent compound. Direct experimental evaluation is necessary to determine the specific biological profile of **1,2-Dimethyl-1H-indole-3-carbaldehyde**.

Future Directions

The lack of specific biological data for **1,2-Dimethyl-1H-indole-3-carbaldehyde** highlights a gap in the current literature. Future research should focus on:

- Biological Screening: Evaluating the compound in a broad range of in vitro assays (e.g., anticancer, antimicrobial, enzyme inhibition) to identify potential therapeutic applications.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound if any biological activity is identified.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand how modifications to the indole core affect biological activity.

This foundational work is crucial to unlock the potential therapeutic value of **1,2-Dimethyl-1H-indole-3-carbaldehyde** and its derivatives for drug development professionals.

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